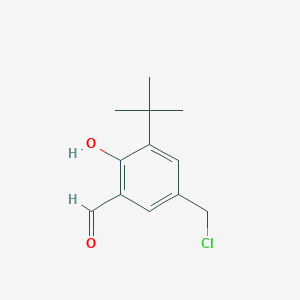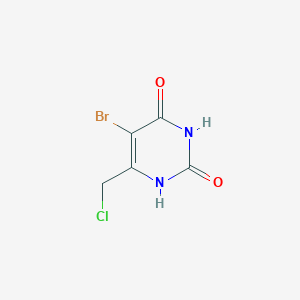![molecular formula C7H12ClNO2 B3348687 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride CAS No. 182137-43-5](/img/structure/B3348687.png)
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
描述
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is a derivative of the bicyclic structure known as azabicycloheptane, which is characterized by a nitrogen atom incorporated into the bicyclic framework. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves the Hoffmann-Löffler reaction of N-methylcyclohexylamine . This reaction is known for introducing a nitrogen atom into the bicyclic structure, forming the azabicycloheptane framework. The reaction conditions usually involve the use of halogenating agents and specific temperature controls to ensure the correct formation of the bicyclic structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Hoffmann-Löffler reactions with optimized reaction conditions to maximize yield and purity. The compound is often produced in powder form and requires careful handling and storage to maintain its stability .
化学反应分析
Types of Reactions: 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of simpler amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the bicyclic structure are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives .
科学研究应用
Chemistry: In chemistry, 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique bicyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is used to study the effects of bicyclic amines on biological systems. It may serve as a precursor for developing pharmaceuticals that target specific biological pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function. The specific pathways involved depend on the context in which the compound is used, such as its role in pharmaceuticals or as a research tool .
相似化合物的比较
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: This compound has a similar bicyclic structure but differs in the position of the carboxylic acid group.
7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid: This compound includes a Boc (tert-butoxycarbonyl) protecting group, which affects its reactivity and applications.
Uniqueness: 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is unique due to the specific positioning of the carboxylic acid group and its hydrochloride salt form.
属性
IUPAC Name |
7-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-1-5(8-7)2-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWCROKHJCWGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


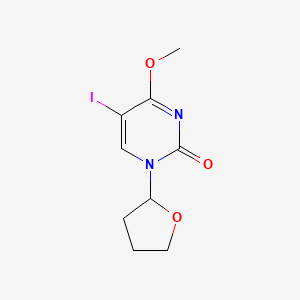
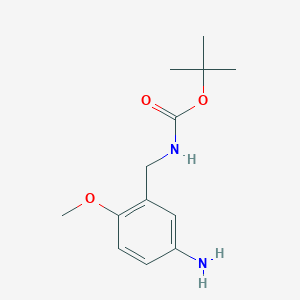
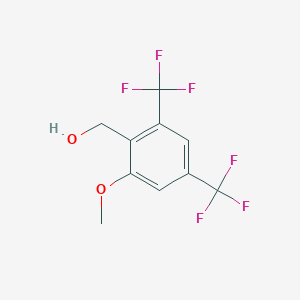
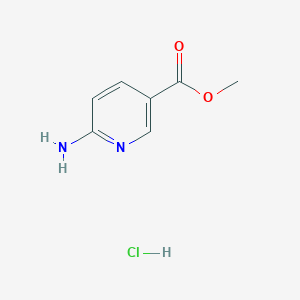
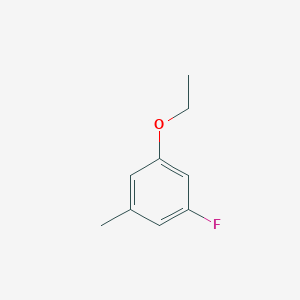


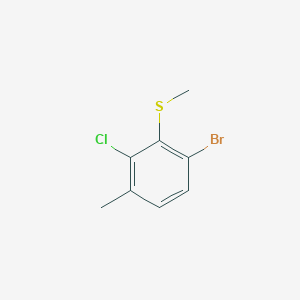
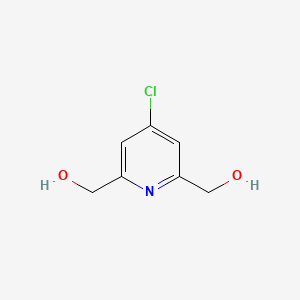
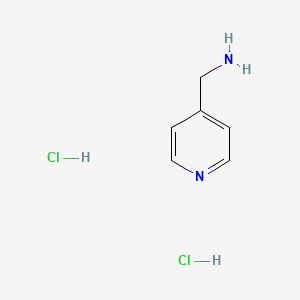

![2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B3348695.png)
